

In-Depth Technical Guide to the Physicochemical Properties of 3-Bromocinnolin-4-ol

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Compound of Interest

Compound Name: 3-Bromocinnolin-4-ol

Cat. No.: B187659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Bromocinnolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its known quantitative properties, outlines standard experimental protocols for their determination, and visualizes a key biological pathway relevant to the broader class of cinnoline derivatives.

Core Physicochemical Properties

3-Bromocinnolin-4-ol, also known as 3-Bromo-4-hydroxycinnoline, is a solid, nitrogen-containing heteroaromatic compound.^{[1][2][3]} Its chemical reactivity is influenced by the bromine atom and the hydroxyl group, making it a versatile intermediate in organic synthesis.^{[3][4]} Due to its reactivity, it is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.^[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **3-Bromocinnolin-4-ol**. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1][2]
Molecular Weight	225.04 g/mol	[1]
Monoisotopic Mass	223.95853 Da	[5]
CAS Number	19419-09-1	[1][2]
Physical Form	Solid	[6]
Predicted XlogP	2.4	[5]
Storage Conditions	Under inert gas at 2-8°C	[1]

Note: Experimental values for melting point, boiling point, solubility, and pKa are not readily available in the surveyed literature. The XlogP value is a computational prediction.

Experimental Protocols for Physicochemical Characterization

Standard methodologies are employed to determine the physicochemical properties of heterocyclic compounds like **3-Bromocinnolin-4-ol**. The following protocols are generalized and would require adaptation and optimization for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.

- Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small amount of finely powdered, dry **3-Bromocinnolin-4-ol** is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For pure crystalline substances, this range is typically narrow.^[7]

Solubility Determination (Shake-Flask Method)

Solubility in various solvents is critical for formulation and biological testing.

- Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute is then measured.
- Apparatus: Vials with screw caps, orbital shaker with temperature control, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of **3-Bromocinnolin-4-ol** is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
 - The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
 - After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.
 - The concentration of **3-Bromocinnolin-4-ol** in the clear supernatant is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

LogP Determination (Shake-Flask Method)

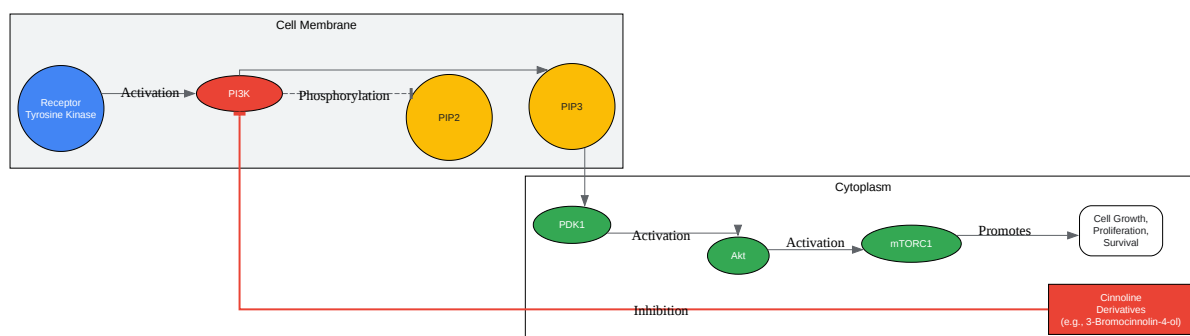
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

- Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
- Apparatus: Vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Water and n-octanol are mutually saturated by mixing and separating them before the experiment.
 - A known amount of **3-Bromocinnolin-4-ol** is dissolved in either the n-octanol or water phase.
 - The two phases are combined in a vial, typically in a 1:1 volume ratio, and shaken for several hours to allow for partitioning equilibrium.
 - The mixture is centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in both the aqueous and n-octanol layers is measured.
 - LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

Cinnoline derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.^{[8][9][10]} Notably, several cinnoline derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).^[11] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for cinnoline-based inhibitors.



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) at the cell membrane, which in turn recruits and activates PI3K. PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the membrane, leading to the activation of Akt. Activated Akt then phosphorylates a host of downstream targets, including the mTORC1 complex, ultimately promoting key cellular processes like growth, proliferation, and survival. Cinnoline derivatives can inhibit PI3K, thereby blocking this entire downstream signaling cascade, which is a key mechanism for their potential anticancer effects.^[11]

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